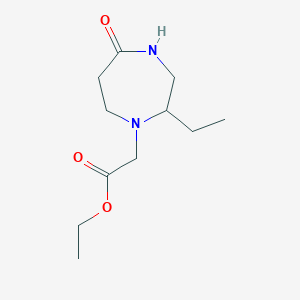

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate

Description

BenchChem offers high-quality Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-9-7-12-10(14)5-6-13(9)8-11(15)16-4-2/h9H,3-8H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMOSBPWAITMGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(=O)CCN1CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate" physical and chemical properties

An In-Depth Technical Guide to Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled based on established principles of organic chemistry and data available for structurally related compounds. As of the date of publication, detailed experimental data for Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate (CAS No. 1142198-02-4) is limited in the public domain. This document, therefore, serves as a predictive and instructional resource to guide researchers in the synthesis, characterization, and handling of this and similar molecules.

Introduction: The 1,4-Diazepan-5-one Scaffold in Medicinal Chemistry

The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. This seven-membered heterocyclic system, containing two nitrogen atoms, offers a three-dimensional architecture that is well-suited for interaction with various biological targets. Derivatives of this scaffold have shown a wide range of therapeutic applications, including as anticonvulsants, anxiolytics, and sedatives. The introduction of substituents at various positions of the diazepan-one ring allows for the fine-tuning of physicochemical properties and biological activity.

This guide focuses on a specific derivative, Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate. The presence of an ethyl group at the 2-position and an ethyl acetate moiety at the N-1 position introduces specific steric and electronic features that are of interest for structure-activity relationship (SAR) studies in drug discovery. The ester functionality, in particular, can act as a handle for further chemical modification or as a prodrug moiety to enhance pharmacokinetic properties.

Physicochemical Properties: A Predictive Overview

Due to the limited availability of experimental data, the following table presents a combination of known and predicted physicochemical properties for Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate. These predictions are based on computational models and data from analogous structures.

| Property | Value (Predicted/Known) | Source/Method |

| IUPAC Name | Ethyl 2-(2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate | - |

| CAS Number | 1142198-02-4 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₂₀N₂O₃ | - |

| Molecular Weight | 228.29 g/mol | - |

| Appearance | Colorless to pale yellow oil or low-melting solid | Prediction based on similar N-acylated lactams |

| Boiling Point | > 250 °C at 760 mmHg | Prediction based on high molecular weight and polarity |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water | General solubility of N-substituted lactams |

| pKa (most basic) | ~3-5 (amide nitrogen) | Prediction based on amide resonance |

Proposed Synthesis Pathway

A plausible synthetic route to Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate involves a multi-step sequence starting from readily available precursors. The key steps are the formation of the 1,4-diazepan-5-one core followed by N-alkylation.

"Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate" CAS number and molecular structure

An In-depth Technical Guide to Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate

Abstract

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate is a substituted N-acetic acid ethyl ester derivative of a 1,4-diazepan-5-one core. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds, most notably the benzodiazepine class of drugs such as diazepam.[1][2][3] This guide provides a comprehensive overview of the chemical identity, molecular structure, and plausible synthetic strategies for Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate. It is intended for researchers and professionals in drug discovery and chemical development, offering insights into its potential as a building block for novel therapeutics by exploring the broader context of 1,4-diazepane derivatives in pharmacology.

Chemical Identity and Physicochemical Properties

The fundamental identification of a chemical entity relies on its unique identifiers and physical properties. This section consolidates the known data for Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate.

Key Identifiers

A summary of the primary chemical identifiers is presented below.

| Identifier | Value | Source |

| CAS Number | 1142198-02-4 | [4] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [5][6] |

| Molecular Weight | 228.29 g/mol | [5][6] |

| IUPAC Name | ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate | [4] |

Physicochemical Data

Detailed experimental data such as melting point, boiling point, and solubility for this specific compound are not widely published. However, based on its structure—containing an ester, an amide, and a tertiary amine—it is expected to be a viscous oil or a low-melting solid, with moderate polarity and solubility in common organic solvents like ethyl acetate, dichloromethane, and methanol.

Molecular Structure and Conformation

The molecular architecture of a compound dictates its chemical reactivity and biological interactions. The structure of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate features a seven-membered diazepane ring, which is a key pharmacophore.

The diazepane ring is known to adopt various conformations, such as a chair or boat form, to minimize steric strain.[7] The ethyl group at the C2 position and the ethyl acetate moiety at the N1 position introduce specific steric and electronic features that would influence its interaction with biological targets.

Caption: 2D representation of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate.

Synthesis and Mechanistic Considerations

A plausible retro-synthetic analysis suggests that the target molecule can be synthesized via N-alkylation of a pre-formed diazepanone ring.

Proposed Synthetic Pathway

The proposed synthesis involves two key steps:

-

Formation of the Diazepan-5-one Ring: A cyclocondensation reaction between ethyl-2,5-diaminopentanoate and a suitable carbonyl source. A more direct and established route would be the cyclization of a linear amino acid derivative.

-

N-Alkylation: Introduction of the ethyl acetate moiety onto the N1 nitrogen of the diazepanone ring.

The workflow below illustrates this proposed pathway.

Caption: Proposed synthetic workflow for the target compound.

Mechanistic Rationale

-

Step 1 (Michael Addition): The primary amine of the starting material acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. This is a classic conjugate addition reaction that efficiently forms the linear carbon-nitrogen backbone required for cyclization.

-

Step 2 (Intramolecular Cyclization): The newly formed secondary amine attacks the amide carbonyl, leading to a cyclization-condensation reaction to form the seven-membered ring. This step often requires thermal conditions or a base to facilitate the ring closure and subsequent dehydration.

-

Step 3 (N-Alkylation): The secondary amine at the N1 position of the diazepanone ring is deprotonated by a mild base like potassium carbonate. The resulting nucleophilic nitrogen then attacks the electrophilic carbon of ethyl bromoacetate in a standard Sₙ2 reaction to yield the final product. The choice of a non-protic polar solvent like acetonitrile (ACN) is crucial to facilitate this type of reaction.

Applications in Drug Discovery and Development

The 1,4-diazepane ring system is a cornerstone of medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including anxiolytic, anticonvulsant, hypnotic, and muscle relaxant properties.[2][3]

-

Structural Scaffold: Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate serves as a functionalized scaffold. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation to link the molecule to other pharmacophores or to modulate its pharmacokinetic properties.

-

Analogs of Bioactive Molecules: The structure is an analog of benzodiazepines and other diazepane-based therapeutics. Research into novel derivatives is driven by the need to improve efficacy, selectivity, and metabolic stability, or to reduce side effects associated with classical benzodiazepines.

-

Fragment-Based Drug Design: As a relatively small and functionalized molecule, it could be used in fragment-based screening campaigns to identify initial hits against therapeutic targets like kinases, proteases, or CNS receptors.[8]

Experimental Protocol: N-Alkylation of 2-ethyl-1,4-diazepan-5-one

This section provides a detailed, self-validating protocol for the final step of the proposed synthesis.

Materials and Reagents

-

2-ethyl-1,4-diazepan-5-one (Intermediate B)

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc), reagent grade

-

Hexanes, reagent grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-ethyl-1,4-diazepan-5-one (1.0 eq).

-

Add anhydrous acetonitrile (approx. 0.1 M concentration).

-

Add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

-

Addition of Reagent:

-

Add ethyl bromoacetate (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 50-60 °C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes).

-

The reaction is complete when the starting material spot is no longer visible by TLC (typically 4-8 hours).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and wash the solid with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude residue.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to afford the pure Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

-

References

-

Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]

-

Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate. Acta Crystallographica Section E. [Link]

-

Ethyl Acetate Applications in Pharmaceuticals: An Overview. LinkedIn. [Link]

-

Supporting Information for "A New Method for the Synthesis of 1H-Indazoles via the [3+2] Cycloaddition of Arynes with Diazo Compounds". Wiley-VCH. [Link]

-

Ethyl 2-(1,4-diazepan-1-yl)acetate. PubChem. [Link]

-

ethyl 2-(1H-1,4-benzodiazepin-2-yl)acetate. PubChem. [Link]

-

Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry. [Link]

-

Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][10]diazepin-2-ylamino)benzoate. ResearchGate. [Link]

-

Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

-

Diazepam. NIST WebBook. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diazepam [webbook.nist.gov]

- 4. ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate | 1142198-02-4 [chemicalbook.com]

- 5. Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. scbt.com [scbt.com]

- 7. Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. jocpr.com [jocpr.com]

A Strategic Guide to Elucidating the Mechanism of Action of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate: A Novel Chemical Entity

Disclaimer: As of the latest literature review, Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate is a novel chemical entity with no publicly available data on its specific biological activity or mechanism of action. This guide, therefore, presents a comprehensive, hypothetical framework for the systematic investigation of its pharmacological properties, designed for researchers and drug development professionals. The proposed strategies are based on the known biological activities of the broader 1,4-diazepine class of compounds.

Introduction: The Enigma of a Novel Scaffold

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate represents an intriguing yet uncharacterized molecule within the vast chemical space. Available commercially through platforms such as the Enamine REAL (REadily AccessibLe) database, it belongs to the 1,4-diazepan-1-yl acetate family.[1][2][3] The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[4][5] Notably, this includes the benzodiazepine class of drugs, such as diazepam (Valium), which are well-known positive allosteric modulators of the GABA-A receptor.[6][7] Derivatives of the 1,4-diazepine and related structures have also been explored as endothelin receptor antagonists, LFA-1 inhibitors, and agents with anticancer, antibacterial, and anticonvulsant properties.[5][8][9]

Given the therapeutic precedent of the core structure, a systematic and multi-faceted approach is warranted to unlock the potential mechanism of action of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate. This guide provides a strategic workflow, from initial broad-based screening to specific target validation and pathway analysis.

Phase 1: Broad-Based Phenotypic and Target-Class Screening

The initial step is to cast a wide net to identify any potential biological activity. This phase focuses on observing the compound's effects in various biological systems without a preconceived hypothesis about its specific target.

High-Throughput Phenotypic Screening

A panel of diverse cell-based assays can provide the first clues to the compound's activity.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: A diverse panel of human cancer cell lines (e.g., NCI-60 panel) and normal human cell lines (e.g., fibroblasts, endothelial cells) should be selected to assess cytotoxicity and potential anti-proliferative effects.

-

Compound Preparation: Prepare a stock solution of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Cell Seeding: Seed cells in 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with the compound dilution series for 48-72 hours.

-

Viability Assessment: Utilize a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., resazurin) assay to measure cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.

Data Presentation: Hypothetical IC50 Values from Initial Screening

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | > 100 |

| A549 | Lung Cancer | 15.2 |

| U-87 MG | Glioblastoma | 8.7 |

| HUVEC | Normal Endothelial | > 100 |

| BJ Fibroblast | Normal Fibroblast | 85.4 |

Broad Target-Class Screening

Parallel to phenotypic screening, assessing the compound's interaction with major classes of drug targets can rapidly narrow down the potential mechanism. Commercial services (e.g., Eurofins SafetyScreen, Ricerca Target-Class Panels) offer assays against hundreds of receptors, ion channels, kinases, and enzymes. Based on the 1,4-diazepine precedent, a focus on CNS targets would be a logical starting point.

Workflow for Target-Class Screening

Caption: Workflow for broad target-class screening.

Phase 2: Target Identification and Validation

Assuming the initial screens yield promising "hits," the next phase is to definitively identify the molecular target(s) and validate the interaction.

Affinity-Based Target Identification

If the compound exhibits potent activity, affinity chromatography coupled with mass spectrometry is a powerful unbiased method for target identification.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization: Synthesize an analog of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate with a linker arm for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a native protein lysate from a responsive cell line (e.g., U-87 MG from the hypothetical screen).

-

Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. As a control, also incubate the lysate with unconjugated beads.

-

Elution: Elute the proteins that have bound to the compound using a high concentration of the free compound or by changing buffer conditions (e.g., pH, salt concentration).

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are specific to the compound-conjugated beads, and identify them using LC-MS/MS.

Logical Flow for Target Identification

Caption: Logical workflow for affinity-based target identification.

Target Validation

Once candidate targets are identified, it is crucial to validate the direct interaction and its functional consequence.

-

Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding and determine binding kinetics (KD, kon, koff).

-

Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in a cellular context. Treatment with the compound should stabilize the target protein, leading to a higher melting temperature.

-

Genetic Approaches: Using siRNA or CRISPR/Cas9 to knock down the expression of the candidate target protein in a responsive cell line should lead to a loss of sensitivity to the compound.

Phase 3: Pathway Analysis and Mechanistic Deep Dive

With a validated target, the final phase is to understand how the compound-target interaction leads to the observed cellular phenotype.

Investigating Downstream Signaling

If the target is an enzyme or a receptor, its downstream signaling pathway should be investigated.

Experimental Protocol: Western Blotting for Pathway Analysis

Assuming the hypothetical target is a kinase involved in a pro-survival pathway in glioblastoma:

-

Cell Treatment: Treat U-87 MG cells with Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Antibody Probing: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target kinase and its key downstream substrates.

-

Detection: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide outlines a systematic, multi-phased approach to de-orphanize Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate. By progressing from broad phenotypic screening to specific target identification, validation, and pathway analysis, researchers can build a comprehensive understanding of its mechanism of action. The true biological role of this compound remains to be discovered, and the methodologies described herein provide a robust roadmap for that exploration. The structural alerts from the broader 1,4-diazepine class suggest that investigations into its effects on the central nervous system and cancer cell proliferation are highly warranted.

References

-

Enamine. (n.d.). Enamine stock and tangible compound collections. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Nabavi, S. M., et al. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Pharmaceutical Biology, 50(9), 1138-1145. [Link]

-

Garlich, J. R., et al. (1997). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 7(18), 2347-2352. [Link]

-

Naim, M. J., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][8]diazepin-2-ylamino)benzoate. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Jagadeesan, G., et al. (2012). Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1034. [Link]

-

Jagadeesan, G., et al. (2012). Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diaze-pan-2-yl)acetate. PubMed. Retrieved January 18, 2026, from [Link]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

-

Bur, D., et al. (2007). Novel benzo[1][8]diazepin-2-one derivatives as endothelin receptor antagonists. Journal of Medicinal Chemistry, 50(22), 5340-5353. [Link]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Retrieved January 18, 2026, from [Link]

-

de la Torre-Aláez, M., et al. (2021). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

-

Naim, M. J., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][8]diazepin-2-ylamino)benzoate. MDPI. Retrieved January 18, 2026, from [Link]

-

Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Diazepam. National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Griffin, C. E., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 4(8), 1169-1175. [Link]

-

Chemsrc. (n.d.). CAS#:912569-58-5 | ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate. Retrieved January 18, 2026, from [Link]

Sources

- 1. Enamine REAL Database - Enamine [enamine.net]

- 2. Enamine REAL Compounds - Enamine [enamine.net]

- 3. EnamineStore [enaminestore.com]

- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel benzo[1,4]diazepin-2-one derivatives as endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate: An In-Depth Technical Guide to Biological Target Identification

Foreword: From Novel Scaffold to Therapeutic Hypothesis

In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to a viable therapeutic candidate is both arduous and multifaceted. It is a process underpinned by a deep understanding of molecular interactions and a rigorous, evidence-based approach to target identification and validation. This technical guide focuses on Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate , a molecule possessing a compelling 1,4-diazepan-1-yl)acetate core. While the biological activities of many 1,4-diazepine derivatives are well-documented, exhibiting a spectrum of effects from antipsychotic to anticancer, the specific biological targets of this particular molecule remain uncharted territory.[1][2][3][4] This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a systematic and scientifically robust methodology to elucidate the potential biological targets of this promising compound. We will traverse the initial stages of in silico prediction, delve into the intricacies of target class analysis, and culminate in a detailed exposition of the requisite experimental validation protocols. Our approach is grounded in the principles of scientific integrity, ensuring that each predictive step is logically justified and every proposed experimental protocol is designed to be self-validating.

I. The Initial Spark: In Silico Target Prediction

In the absence of pre-existing biological data for Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate, our initial foray into target identification will be guided by computational methodologies.[5][6][7][8] These in silico approaches leverage the vast repositories of known drug-target interactions and sophisticated algorithms to predict the likely biological partners of a novel small molecule based on its chemical structure. This predictive power allows for the formulation of targeted hypotheses, thereby streamlining subsequent experimental efforts and conserving valuable resources.[9]

A. The Principle of Chemical Similarity

The foundational concept underpinning many ligand-based target prediction tools is the principle of chemical similarity: molecules with similar structures are likely to exhibit similar biological activities by interacting with the same or similar protein targets.[5][6] By comparing the structural and physicochemical properties of our query molecule to extensive databases of compounds with known biological activities, we can infer its potential targets.

B. Workflow for In Silico Target Prediction

To execute this predictive analysis, we will employ the well-regarded and publicly accessible SwissTargetPrediction web server.[6][9] This tool predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known active compounds.[9]

Step 1: Generation of the SMILES String

The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure of a molecule. To utilize SwissTargetPrediction, we must first generate the SMILES string for Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate. Based on its IUPAC name, the SMILES string is: CCOC(=O)CN1CCN(C(C)=O)C(CC)C1.

Step 2: Target Prediction using SwissTargetPrediction

The generated SMILES string will be submitted to the SwissTargetPrediction server. The platform will then compare the query molecule against its extensive database of known ligands and their targets, generating a ranked list of potential protein targets.

Step 3: Analysis of Prediction Results

The output from SwissTargetPrediction will provide a list of probable targets, categorized by protein class, along with a probability score for each prediction. A critical analysis of these results is paramount. We will focus on identifying clusters of related targets and prioritizing those with the highest prediction probabilities.

II. Illuminating the Path: Analysis of Predicted Target Classes

The raw output of the in silico prediction is not an endpoint but rather a starting point for a more nuanced analysis. By examining the predicted target classes, we can begin to formulate a hypothesis regarding the potential therapeutic applications and mechanism of action of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate. Given the known biological activities of the broader 1,4-diazepine class, we might anticipate predictions falling within categories such as G-protein coupled receptors (GPCRs), ion channels, enzymes (e.g., kinases, proteases), and nuclear receptors.

A hypothetical analysis of potential SwissTargetPrediction results might reveal a high probability of interaction with a specific family of enzymes, for instance, a subset of matrix metalloproteinases (MMPs). This would immediately suggest a potential role for the compound in disease areas where MMPs are implicated, such as cancer metastasis or inflammatory disorders. Conversely, a strong prediction for a class of neurotransmitter receptors would point towards potential applications in central nervous system disorders.

III. The Crucible of Validation: Experimental Protocols

Computational predictions, however compelling, must be substantiated by empirical evidence. This section outlines a detailed, phased approach to the experimental validation of the predicted biological targets. The described protocols are designed to be rigorous and self-validating, providing a clear path from initial hit identification to confirmed target engagement and functional modulation.

A. Phase 1: Initial Binding Assays

The primary objective of this phase is to confirm a direct physical interaction between Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate and the high-priority predicted target proteins.

Protocol 1: Differential Scanning Fluorimetry (DSF)

DSF, also known as the Thermal Shift Assay, is a rapid and cost-effective method to assess ligand binding. The principle lies in the fact that the binding of a ligand to a protein typically increases its thermal stability.

-

Objective: To determine if the compound binds to and stabilizes the predicted target protein.

-

Methodology:

-

Prepare a solution of the purified recombinant target protein in a suitable buffer.

-

Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein, which become exposed upon unfolding.

-

In a multi-well plate, create a concentration gradient of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate with the protein-dye mixture. Include appropriate controls (protein-dye only, buffer-dye).

-

Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of the compound indicates binding.

-

-

Data Analysis: Plot fluorescence versus temperature to determine the Tm for each concentration of the compound. A dose-dependent increase in Tm provides strong evidence of binding.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that allows for the real-time monitoring of binding events between a ligand and a target protein immobilized on a sensor chip.

-

Objective: To quantify the binding affinity (KD) and kinetics (kon and koff) of the compound to the predicted target.

-

Methodology:

-

Immobilize the purified recombinant target protein onto a suitable SPR sensor chip.

-

Prepare a series of concentrations of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate in a running buffer.

-

Inject the compound solutions over the sensor chip and monitor the change in the SPR signal (response units, RU) over time.

-

After the association phase, inject the running buffer to monitor the dissociation of the compound.

-

Regenerate the sensor chip surface between different compound concentrations.

-

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

B. Phase 2: Functional Assays

Once binding is confirmed, the next critical step is to determine the functional consequence of this interaction. Does the compound inhibit or activate the target protein?

Protocol 3: Enzyme Activity Assay (for predicted enzyme targets)

-

Objective: To determine if the compound modulates the catalytic activity of the predicted enzyme target.

-

Methodology (Example for a protease):

-

Prepare a reaction mixture containing the purified enzyme, a fluorogenic or chromogenic substrate, and a suitable buffer.

-

Add varying concentrations of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Measure the rate of product formation over time using a plate reader (fluorescence or absorbance).

-

Include appropriate controls (no enzyme, no substrate, no compound).

-

-

Data Analysis: Plot the initial reaction velocity against the compound concentration. Fit the data to a dose-response curve to determine the IC50 (for inhibitors) or EC50 (for activators).

C. Phase 3: Cell-Based Assays

The final phase of initial validation involves assessing the activity of the compound in a more biologically relevant context – within living cells.

Protocol 4: Target Engagement Assay in Cells

-

Objective: To confirm that the compound can access and bind to its target within a cellular environment.

-

Methodology (Cellular Thermal Shift Assay - CETSA):

-

Treat cultured cells with varying concentrations of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate.

-

Lyse the cells and heat the lysates to a specific temperature.

-

Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other quantitative protein detection methods.

-

-

Data Analysis: An increase in the amount of soluble target protein at a given temperature in the presence of the compound indicates that it has bound to and stabilized the protein within the cells.

Protocol 5: Downstream Signaling Pathway Analysis

-

Objective: To investigate the effect of the compound on the signaling pathway downstream of the target protein.

-

Methodology:

-

Treat cultured cells with the compound at various concentrations and time points.

-

Lyse the cells and analyze the phosphorylation status or expression levels of key downstream signaling molecules using techniques such as Western blotting, ELISA, or mass spectrometry-based phosphoproteomics.

-

-

Data Analysis: Observe changes in the downstream signaling cascade that are consistent with the modulation of the target's activity.

IV. Visualizing the Path Forward: Diagrams and Workflows

To provide a clear and concise overview of the proposed scientific journey, the following diagrams illustrate the key workflows and conceptual frameworks outlined in this guide.

Workflow for Biological Target Identification

A streamlined workflow for identifying and validating the biological targets of the topic compound.

Conceptual Framework for Target Validation

A decision-making framework for the experimental validation of a predicted biological target.

V. Conclusion: A Data-Driven Path to Therapeutic Discovery

The exploration of novel chemical entities like Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate is the lifeblood of pharmaceutical innovation. This technical guide has provided a comprehensive and actionable framework for the systematic identification and validation of its potential biological targets. By synergistically combining the predictive power of in silico tools with the empirical rigor of experimental validation, we can efficiently navigate the early stages of the drug discovery process. The journey from a promising molecular scaffold to a well-characterized therapeutic lead is challenging, but with a logical, data-driven, and scientifically sound approach as outlined herein, we can significantly enhance the probability of success. The insights gained from these studies will not only elucidate the mechanism of action of this specific compound but will also contribute to the broader understanding of the therapeutic potential of the 1,4-diazepine chemical class.

References

-

Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). PubMed Central. [Link]

-

In Silico Drug-Target Profiling. (n.d.). PubMed. [Link]

-

SwissTargetPrediction · bio.tools. (n.d.). [Link]

-

In silico methods for drug-target interaction prediction. (n.d.). PubMed. [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC. (2014, May 3). [Link]

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013, January 5). NIH. [Link]

-

In Silico Target Prediction for Small Molecules. (n.d.). PubMed. [Link]

-

In Silico Target Prediction - Creative Biolabs. (n.d.). [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]

-

In Silico Target Prediction for Small Molecules. (2018). SciSpace. [Link]

-

Ethyl 2-(1,4-diazepan-1-yl)acetate | C9H18N2O2 | CID 13057080. (n.d.). PubChem. [Link]

-

ethyl 2-(1H-1,4-benzodiazepin-2-yl)acetate. (2026, January 10). PubChem. [Link]

-

Ethyl 2-(1,2-benzodiazepin-1-yl)acetate | C13H14N2O2 | CID 153816689. (n.d.). PubChem. [Link]

-

Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate. (n.d.). [Link]

-

Ethyl 1,4-diazepane-1-carboxylate | C8H16N2O2 | CID 15289249. (n.d.). PubChem. [Link]

-

Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate | C27H24N4O5 | CID 135742013. (n.d.). PubChem. [Link]

-

Compound: DIAZEPAM (CHEMBL12). (n.d.). ChEMBL - EMBL-EBI. [Link]

-

Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diaze-pan-2-yl)acetate. (2012, April 1). PubMed. [Link]

-

Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate | C30H34N4O5 | CID 137527725. (n.d.). PubChem. [Link]

-

Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][7]diazepin-2-ylamino)benzoate. (2025, October 16). [Link]

-

Ethyl 2-[[5-(5-tert-butyl-2-oxo-1,3,4-oxadiazol-3-yl)-6-chloro-1,3-benzothiazol-2-yl]sulfanyl]acetate | C17H18ClN3O4S2 | CID 45276490. (n.d.). PubChem. [Link]

-

Diazepam | C16H13ClN2O | CID 3016. (n.d.). PubChem - NIH. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2025, August 10). [Link]

-

SwissTargetPrediction. (n.d.). [Link]

-

SwissTargetPrediction - SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. [Link]

-

Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. (2025, August 6). [Link]

-

SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules | Nucleic Acids Research | Oxford Academic. (2019, May 20). [Link]

-

1,4-Diazepines. (n.d.). ResearchGate. [Link]

-

1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES | TSI Journals. (n.d.). [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). [Link]

Sources

- 1. Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diaze-pan-2-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SwissTargetPrediction [swisstargetprediction.ch]

- 3. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 4. academic.oup.com [academic.oup.com]

- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.tools [bio.tools]

- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to Determining the Solubility and Stability of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate

Abstract

Introduction: The Imperative of Early-Stage Physicochemical Characterization

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. These parameters are not mere data points; they are profound determinants of a drug's ultimate success, influencing everything from bioavailability and dosing to shelf-life and patient safety.[1][2]

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate belongs to the 1,4-diazepan-5-one class of heterocyclic compounds. This structural class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related diazepine and benzodiazepine structures, which include anticonvulsant, anxiolytic, and antipsychotic properties.[3][4][5] However, the therapeutic potential of any such compound can only be realized if it can be effectively delivered and remain stable within the body and on the shelf.

This guide, therefore, addresses the absence of specific data for Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate by providing the how-to—the validated experimental systems and logical frameworks required to generate reliable solubility and stability profiles from the ground up.

Aqueous Solubility Determination: Beyond a Single Number

Aqueous solubility dictates the rate and extent to which a compound can dissolve in the gastrointestinal tract, a prerequisite for absorption. Poor solubility is a leading cause of failure in drug development.[2] It is crucial to differentiate between two key types of solubility: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. This high-throughput screening method mimics the conditions of many in vitro biological assays but can often overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[6][7][8]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[9] This is the "gold standard" measurement, most relevant for predicting in vivo dissolution and guiding formulation strategies. The shake-flask method is the universally accepted protocol for its determination.[10][11]

Predicted Physicochemical Properties (In Silico Assessment)

Before embarking on experimental work, computational tools can provide valuable estimates of properties that influence solubility. For a molecule like Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate, key parameters would include:

| Property | Predicted Value (Illustrative) | Implication for Experimental Design |

| Molecular Weight | ~228.29 g/mol | Within typical "drug-like" range. |

| logP (Lipophilicity) | 1.0 - 2.5 | Suggests moderate lipophilicity; solubility may be limited but not extreme. |

| pKa (Basic) | 6.5 - 8.0 | The secondary amine in the diazepane ring is predicted to be basic. This indicates that solubility will be highly pH-dependent, increasing significantly at pH values below the pKa. |

| Hydrogen Bond Donors/Acceptors | 1 Donor (N-H), 3 Acceptors (C=O x2, N) | Capable of hydrogen bonding, which can aid aqueous solubility. |

Note: These are illustrative values. Actual predictions should be run using validated software.

The predicted basic pKa is the most critical insight here; it dictates that all solubility and stability experiments must be conducted across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is grounded in guidelines from regulatory bodies and best practices.[10][12]

Objective: To determine the equilibrium solubility of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate in various aqueous buffers.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers (e.g., 0.01 N HCl for pH 2.0; acetate buffer for pH 4.5; phosphate buffers for pH 6.8 and 7.4).

-

Compound Addition: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of each buffer in separate glass vials. The key is to ensure solid material remains visible, indicating saturation.[10]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium. Self-Validation Step: Equilibrium is confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[6][10]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all particulate matter.

-

Quantification: Dilute the filtered supernatant into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection (see Section 3.2).

-

pH Verification: Measure the final pH of the saturated solution to ensure the compound itself did not alter the buffer's pH.[10]

Data Presentation: Solubility Profile

Results should be summarized in a clear, tabular format.

| Buffer (pH) | Temperature (°C) | Equilibrium Time (h) | Solubility (µg/mL) | Solubility (µM) |

| 0.01 N HCl (pH ~2.0) | 25 | 48 | Result | Result |

| Acetate (pH 4.5) | 25 | 48 | Result | Result |

| Phosphate (pH 6.8) | 25 | 48 | Result | Result |

| Phosphate (pH 7.4) | 25 | 48 | Result | Result |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Ensuring Molecular Integrity

A drug substance must remain intact from its point of manufacture to its administration. Stability testing evaluates the susceptibility of a compound to degradation under various environmental conditions. This process is rigorously guided by the International Council for Harmonisation (ICH), specifically guideline Q1A(R2).[13]

The core of this assessment lies in forced degradation (or stress testing) studies. These experiments expose the drug to harsh conditions—acid, base, oxidation, heat, and light—to deliberately induce degradation.[13][14] The objectives are threefold:

-

Identify Degradation Pathways: To understand the likely chemical reactions that will break down the molecule.[13][15]

-

Elucidate Degradant Structures: To identify the byproducts, which may have their own pharmacological or toxicological profiles.

-

Develop a Stability-Indicating Method: To prove that the chosen analytical method can accurately measure the parent compound in the presence of its degradants.[16][17][18]

Predicted Chemical Liabilities

Based on the structure of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate, two primary degradation pathways are anticipated:

-

Hydrolysis: The ester and the lactam (amide within the ring) are both susceptible to hydrolysis under acidic and basic conditions. Base-catalyzed hydrolysis of the ethyl acetate ester is expected to be a primary pathway.

-

Oxidation: While less obvious, the tertiary amine and the carbon atoms adjacent to the nitrogens could be susceptible to oxidative degradation.

Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of the compound and develop a stability-indicating HPLC method.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (compound in neutral solution) should be run in parallel. The goal is to achieve 5-20% degradation.[14]

-

Acid Hydrolysis: 0.1 N HCl, heat at 60-80 °C for several hours.

-

Base Hydrolysis: 0.1 N NaOH, at room temperature or slightly heated for several hours.

-

Oxidation: 3-6% H₂O₂, at room temperature for up to 24 hours.

-

Thermal Degradation: Heat the solid powder and a solution at a high temperature (e.g., 80-100 °C) for an extended period.

-

Photolytic Degradation: Expose a solution to a calibrated light source as per ICH Q1B guidelines.

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acid and base samples with an equivalent amount of base/acid, respectively, to halt the reaction before analysis.

-

HPLC Analysis: Analyze all samples using an HPLC-UV/DAD system. The method must be developed to separate the intact parent peak from all degradant peaks. Mass spectrometry (LC-MS) is invaluable here for identifying the mass of the degradants. A stability-indicating method is one where the parent peak is spectrally pure and well-resolved from all other peaks.[17][19][20]

Data Presentation: Stability Profile

Summarize the results in a table indicating the extent of degradation.

| Stress Condition | Time (h) | Temperature (°C) | % Assay of Parent | % Degradation | No. of Degradants |

| Control | 24 | RT | >99.5% | <0.5% | 0 |

| 0.1 N HCl | 8 | 80 | Result | Result | Result |

| 0.1 N NaOH | 4 | 60 | Result | Result | Result |

| 6% H₂O₂ | 24 | RT | Result | Result | Result |

| Thermal (Solid) | 48 | 100 | Result | Result | Result |

| Photolytic | 24 | Controlled | Result | Result | Result |

Visualization: Potential Hydrolytic Degradation Pathway

Caption: Potential Hydrolytic Degradation Pathways.

Long-Term Stability Studies

Once the degradation profile is understood and a stability-indicating method is in place, formal long-term and accelerated stability studies are initiated according to ICH guidelines.[13][21]

-

Long-Term Storage: Typically 25 °C / 60% Relative Humidity (RH).

-

Accelerated Storage: Typically 40 °C / 75% RH.

Samples of the drug substance are stored under these conditions and pulled for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[13][21] The analysis confirms the identity, purity, and potency of the compound over time, ultimately defining its re-test period or shelf-life.

Conclusion

The successful development of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate, or any novel compound, is critically dependent on a robust and early understanding of its solubility and stability. This guide provides the essential scientific framework and validated protocols for generating this data. By systematically applying the shake-flask method for thermodynamic solubility and conducting rigorous forced degradation studies as per ICH guidelines, researchers can build a comprehensive data package. This not only de-risks the development process but also establishes the foundational knowledge required for intelligent formulation design and successful regulatory submission.

References

-

(2025). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][22][23]diazepin-2-ylamino)benzoate. Jordan Journal of Pharmaceutical Sciences.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Store.

- National Center for Biotechnology Information. Diazepam. PubChem Compound Summary for CID 3016.

- National Center for Biotechnology Information. Ethyl 2-(1,4-diazepan-1-yl)acetate. PubChem Compound Summary for CID 13057080.

- European Medicines Agency. (2023).

- BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems Website.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Resolve Mass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Spectrometry.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

- BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. BenchChem.

- ResearchGate. (2025). (PDF) Stability Indicating HPLC Method Development: A Review.

- International Science Community Association. (2012). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines.

- Sravya, D., & Kuber, B. R. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science.

- TSI Journals. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Pharmaceutical Outsourcing. (2010).

- Pan American Health Organization. (1996). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.

- Enamine. Shake-Flask Solubility Assay. Enamine Life Science.

- ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

- FooDB. (2010). Showing Compound Diazepam (FDB007103). FooDB.

- Resolve Mass Spectrometry. (2025).

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

- Pharmaceutical Technology. (2020). Defining Drug Stability with Dissolution Testing. Pharmaceutical Technology.

- Bentham Science. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.

- Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- Patel, R. M., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences.

- PubMed. (2012). Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diaze-pan-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online.

- National Center for Biotechnology Information. ethyl 2-(1H-1,4-benzodiazepin-2-yl)acetate. PubChem Compound Summary for CID 140993623.

- National Center for Biotechnology Information. Ethyl 2-oxopyrrolidine-1-acetate. PubChem Compound Summary for CID 109094.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. isca.me [isca.me]

- 4. tsijournals.com [tsijournals.com]

- 5. benthamscience.com [benthamscience.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. ovid.com [ovid.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. database.ich.org [database.ich.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. onyxipca.com [onyxipca.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. japsonline.com [japsonline.com]

- 20. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ema.europa.eu [ema.europa.eu]

- 22. researchgate.net [researchgate.net]

- 23. Ethyl 2-(1,4-diazepan-1-yl)acetate | C9H18N2O2 | CID 13057080 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Prospective In Vitro Biological Evaluation of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate: A Technical Guide

Abstract

This technical guide outlines a comprehensive, prospective framework for the initial in vitro biological characterization of the novel chemical entity, Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate. Given the absence of existing literature on this specific molecule, this document serves as a strategic workflow for researchers in drug discovery and pharmacology. By leveraging established principles of medicinal chemistry and validated experimental protocols, this guide details a logical cascade of assays, beginning with broad-spectrum screening and progressing to specific, mechanism-of-action studies. The proposed workflow is built upon the known biological activities of the 1,4-diazepine scaffold, which is associated with a wide range of biological activities, including anticancer and central nervous system effects.[1][2][3] This guide provides detailed, step-by-step protocols for cytotoxicity assessment, broad-panel pharmacological profiling, and a hypothetical target-validation cascade against protein kinases, a common target class for such scaffolds. The objective is to provide a robust, scientifically-grounded roadmap for elucidating the compound's biological activity profile, identifying potential therapeutic applications, and uncovering its mechanism of action.

Introduction and Rationale

The discovery and characterization of novel chemical entities are the foundation of modern therapeutic development. The molecule Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate belongs to the 1,4-diazepine class of heterocyclic compounds. This seven-membered ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents with diverse pharmacological activities, including anxiolytic, anticonvulsant, and anticancer properties.[1][2][3][4]

1.1. Structural Analysis and Hypothesis Generation

A detailed analysis of the subject compound's structure reveals several key features:

-

1,4-Diazepan-5-one Core: A seven-membered ring containing two nitrogen atoms, which is a common feature in biologically active compounds.

-

N-acetic acid ethyl ester Side Chain: This moiety can influence solubility, cell permeability, and potential interactions with biological targets.

-

2-ethyl Substitution: This alkyl group may contribute to the compound's steric and electronic properties, influencing its binding affinity and selectivity for specific targets.

Given the prevalence of the diazepine scaffold in anticancer agents, a primary hypothesis is that this compound may exhibit antiproliferative or cytotoxic activity.[2][4] A plausible mechanism for such activity could involve the inhibition of key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt/mTOR pathway.[5][6][7] This pathway is frequently dysregulated in various cancers and is a major focus of drug development.[6][7][8]

1.2. Proposed Investigational Workflow

To systematically investigate the in vitro biological activity of this novel compound, a multi-stage approach is proposed. This workflow is designed to efficiently move from broad, initial characterization to more focused, mechanistic studies.

Caption: Proposed workflow for in vitro characterization.

Phase 1: Primary In Vitro Screening

The initial phase focuses on establishing a foundational understanding of the compound's general bioactivity and identifying potential areas for deeper investigation.

2.1. Preliminary Cytotoxicity Assessment

Objective: To determine the compound's general cytotoxicity across different cell types and to establish a working concentration range for subsequent, more sensitive assays.

Methodology: MTT Assay for Cell Viability. [9][10][11][12][13] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][13]

Step-by-Step Protocol:

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), HepG2 (liver)) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[10]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[10][13]

-

Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[10]

Data Presentation:

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

| MCF-7 | [Experimental Value] | [Experimental Value] |

| HCT-116 | [Experimental Value] | [Experimental Value] |

| HepG2 | [Experimental Value] | [Experimental Value] |

| HEK293 | [Experimental Value] | [Experimental Value] |

2.2. Broad-Spectrum Pharmacological Profiling

Objective: To identify potential molecular targets in an unbiased manner by screening the compound against a large, diverse panel of receptors, ion channels, transporters, and enzymes.

Methodology: Fee-for-Service Profiling. Utilizing a commercial service such as Eurofins' SafetyScreen or SpectrumScreen provides a cost-effective and rapid method for broad profiling.[14][15] These panels typically test the compound at a single high concentration (e.g., 10 µM) against hundreds of targets.

Data Presentation: Results are typically provided as a percentage of inhibition or stimulation relative to a control. Any target showing significant modulation (e.g., >50% inhibition) is considered a "hit" and warrants further investigation.

| Target Class | Target | % Inhibition at 10 µM |

| Kinase | PI3Kα | [Hypothetical Value: 85%] |

| GPCR | Dopamine D2 | [Hypothetical Value: 12%] |

| Ion Channel | hERG | [Hypothetical Value: 5%] |

| Enzyme | HDAC1 | [Hypothetical Value: 25%] |

Phase 2 & 3: Hypothetical Target Validation and Mechanism of Action Studies

For the remainder of this guide, we will proceed with the hypothetical scenario that the broad-spectrum screen identified a significant inhibitory activity against Phosphoinositide 3-kinase alpha (PI3Kα) , a key node in the PI3K/Akt/mTOR signaling pathway.[5][6][7]

3.1. Target Validation: In Vitro Kinase Inhibition Assay

Objective: To confirm and quantify the inhibitory activity of the compound against PI3Kα and determine its potency (IC50).

Methodology: ADP-Glo™ Kinase Assay. This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[16] The amount of ADP is directly proportional to kinase activity, and therefore, a decrease in signal indicates inhibition.[16][17]

Step-by-Step Protocol:

-

Kinase Reaction Setup: In a 96-well plate, prepare a kinase reaction mixture containing recombinant PI3Kα enzyme, its substrate (e.g., PIP2), and the test compound at various concentrations (serially diluted).

-

Initiation: Start the reaction by adding ATP to each well. Incubate at 30°C for 60 minutes.[17]

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[17]

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.[17]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

Data Presentation:

| Compound | Target | IC50 (nM) |

| Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate | PI3Kα | [Experimental Value] |

| Alpelisib (Control PI3Kα Inhibitor) | PI3Kα | [Experimental Value] |

3.2. Cellular Target Engagement: Western Blot Analysis

Objective: To confirm that the compound inhibits PI3Kα activity within a cellular context by measuring the phosphorylation status of its downstream effector, Akt.

Methodology: Western Blotting for Phospho-Akt. Inhibition of PI3K prevents the phosphorylation and activation of Akt. This can be visualized by Western blotting using antibodies specific to the phosphorylated form of Akt (p-Akt) at Ser473.[18][19][20]

Step-by-Step Protocol:

-

Cell Treatment: Treat a relevant cancer cell line (e.g., MCF-7) with increasing concentrations of the test compound for 2-4 hours.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[20]

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST. Milk should be avoided as it contains phosphoproteins that can increase background.

-

Incubate the membrane with a primary antibody against p-Akt (Ser473).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.[19]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]

3.3. Downstream Pathway Analysis: Quantitative PCR (qPCR)

Objective: To assess the functional consequences of PI3K/Akt pathway inhibition by measuring changes in the expression of downstream target genes involved in cell proliferation and survival.

Methodology: RT-qPCR for Gene Expression. Quantitative real-time reverse transcription PCR (RT-qPCR) is a highly sensitive method for detecting and quantifying mRNA levels.[21][22][23][24][25]

Step-by-Step Protocol:

-

Cell Treatment and RNA Extraction: Treat cells as in the Western blot protocol. Extract total RNA from the cell lysates.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[21]

-

qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers specific for target genes (e.g., CCND1 (Cyclin D1), BCL2) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualization of the Investigated Signaling Pathway:

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This guide presents a systematic and logical framework for the initial in vitro characterization of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate. By following this prospective workflow, researchers can efficiently determine the compound's cytotoxic profile, identify high-probability molecular targets, and begin to elucidate its mechanism of action.

Based on the hypothetical findings of PI3Kα inhibition, future work would involve:

-

Selectivity Profiling: Assessing the compound's activity against other PI3K isoforms (β, γ, δ) to determine its selectivity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.

-

Advanced Cell-Based Assays: Evaluating the compound's effects on cell cycle progression, apoptosis, and cellular metabolism.

-

In Vivo Studies: Progressing promising candidates to preclinical animal models to evaluate efficacy and safety.

This structured approach ensures that the investigation is both comprehensive and resource-efficient, providing a solid foundation for any subsequent drug development program.

References

-

Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/Akt/mTOR signaling in cancer. Journal of Cellular and Molecular Medicine. [Link]

-

Jia, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

-

Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]

-

My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Vanderbilt-Ingram Cancer Center. [Link]

-

Porta, C., Paglino, C., & Mosca, A. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. Methods in Molecular Biology. [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

-

University of Rochester Medical Center. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). [Link]

-

Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. University of Notre Dame. [Link]

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Bitesize Bio. (2021). qPCR (real-time PCR) protocol explained. YouTube. [Link]

-

PubMed. (n.d.). Monitoring gene expression: quantitative real-time rt-PCR. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

-

Wikipedia. (n.d.). MTT assay. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. [Link]

-

Cytoskeleton, Inc. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

-

Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. [Link]

-

BPS Bioscience. (n.d.). Screening and Profiling Services. [Link]

-

MyHRScreens. (2024). Comprehensive Panels and Customization in Drug Testing in Healthcare Screening. [Link]

-

Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

International Journal of Pharmacy and Technology. (n.d.). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. [Link]

-

American Association for Clinical Chemistry. (2024). Is comprehensive drug testing a more effective clinical management tool than targeted drug panels in today's rapidly evolving drug landscape? [Link]

-

ResearchGate. (2015). Review on Synthesis of Biologically Active Diazepam Derivatives. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. [Link]

-

MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][19]diazepines, and Their Cytotoxic Activity. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. clyte.tech [clyte.tech]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay - Wikipedia [en.wikipedia.org]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]